molecular formula C8H9ClFN B1377804 6-Fluoroindoline hydrochloride CAS No. 1803567-63-6

6-Fluoroindoline hydrochloride

Cat. No.: B1377804
CAS No.: 1803567-63-6
M. Wt: 173.61 g/mol
InChI Key: HCLHKNGXDRKVRN-UHFFFAOYSA-N
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Description

6-Fluoroindoline hydrochloride is a chemical compound belonging to the class of indoline derivatives. It is characterized by the presence of a fluorine atom attached to the indoline ring, making it a halogen-substituted indoline. This compound appears as a white crystalline powder and is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroindoline hydrochloride typically involves the fluorination of indoline. One common method is the nitration of indoline followed by reduction and fluorination . Another approach involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation, using copper dipyridine dichloride as a catalyst . This method offers advantages such as shorter reaction times and higher yields.

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of microwave-assisted synthesis is also explored for its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluoroindole derivatives.

    Reduction: Reduction reactions can convert it back to indoline derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions include various fluoroindole derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Fluoroindoline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential as an anticancer agent, antifungal agent, and antibacterial agent.

    Industry: It is used in the development of novel materials and as a fluorogenic probe in analytical applications.

Comparison with Similar Compounds

  • 5-Fluoroindole
  • 4-Fluoroindole
  • 7-Fluoro-1H-indole
  • 5-(Trifluoromethyl)indole
  • 6-Chloroindole
  • 5-Bromoindole
  • 6-Methylindole

Comparison: 6-Fluoroindoline hydrochloride is unique due to the specific position of the fluorine atom on the indoline ring, which significantly influences its chemical properties and biological activities. Compared to other fluoroindoles, it exhibits distinct reactivity patterns and higher selectivity in certain biochemical assays .

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLHKNGXDRKVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803567-63-6
Record name 6-fluoro-2,3-dihydro-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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